molecular formula C15H14N6O B2876541 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2320686-61-9

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2876541
CAS RN: 2320686-61-9
M. Wt: 294.318
InChI Key: HMZHJUYQIFYKPI-UHFFFAOYSA-N
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Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a quinoxaline ring. These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The nitrogen atoms in the 1,2,4-triazole and quinoxaline rings could potentially act as nucleophiles in reactions. Additionally, the carbonyl group (C=O) in the methanone part of the molecule is also a common site of reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related azetidinones and triazoles from quinoline derivatives has been explored, highlighting the versatile approaches to generate structurally complex and biologically significant compounds. For instance, benzocarbacephems, which share a core structure with the compound of interest, have been synthesized from simple quinoline derivatives, demonstrating the potential for creating diverse chemical entities from basic heterocyclic frameworks (Gilchrist & Rahman, 1998).

Antimicrobial and Antifungal Activities

Substituted 1,2,3-triazoles derived from quinoline and related heterocycles have been reported for their antimicrobial activity. Such compounds were synthesized through 1,3-dipolar cycloaddition reactions, indicating the versatility of the triazole group in enhancing biological activities. These synthesized compounds underwent screening for antimicrobial activity, showcasing the potential therapeutic applications of these chemical frameworks (Holla et al., 2005).

Pharmacological Evaluation

Quinoxalin-2-carboxamides have been designed and synthesized as 5-HT3 receptor antagonists, demonstrating the compound's potential in addressing disorders related to the serotonin system. The synthesized carboxamides showed significant 5-HT3 receptor antagonism, highlighting the therapeutic potential of quinoxaline derivatives in the pharmacological domain (Mahesh et al., 2011).

Anticonvulsant Properties

Quinoxaline derivatives have been explored for their anticonvulsant activities, with some compounds showing promising results in preclinical models. This suggests the potential of quinoxaline and its derivatives in the development of new anticonvulsant drugs, further emphasizing the importance of structural diversity in medicinal chemistry (Alswah et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing a 1,2,4-triazole ring have been studied for their potential anticancer activities, and their mechanism of action often involves interaction with enzymes or other proteins in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

quinoxalin-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(14-5-17-12-3-1-2-4-13(12)19-14)20-6-11(7-20)8-21-10-16-9-18-21/h1-5,9-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHJUYQIFYKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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